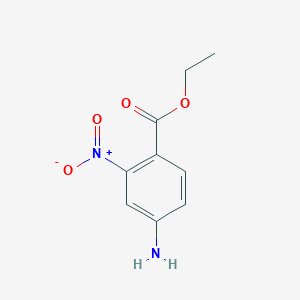

Ethyl 4-amino-2-nitrobenzoate

描述

Ethyl 4-amino-2-nitrobenzoate (CAS 84228-46-6) is an aromatic ester featuring a benzene ring substituted with an amino (-NH₂) group at the para position (C4) and a nitro (-NO₂) group at the ortho position (C2), with an ethyl ester (-COOEt) at C1. This compound is characterized by its high purity (>95.0% HPLC) and is commercially available in research quantities at a price of 26,500 JPY/5g .

准备方法

Esterification of 4-Nitrobenzoic Acid with Alkanols

Traditional Acid-Catalyzed Esterification

Process Overview:

The initial step involves reacting 4-nitrobenzoic acid with ethanol in the presence of sulfuric acid as a catalyst. This method is well-documented historically and often used in laboratory settings.- The reaction is carried out by heating the mixture of nitrobenzoic acid and ethanol with sulfuric acid, which acts as a dehydrating agent to shift the equilibrium toward ester formation.

- The process typically involves refluxing the mixture for several hours, followed by separation and purification of the ester.

-

- Moderate yields and purity due to side reactions such as sulfonation and oxidation caused by sulfuric acid.

- Environmental concerns owing to the production of acid waste and corrosion issues.

Improved Catalytic Esterification Using Polyfluoroalkanesulfonic Acids

- Advancement:

Recent innovations have employed polyfluoroalkanesulfonic acids or their hydrates as catalysts, which offer advantages such as high catalytic activity, recyclability, and reduced side reactions.- The process involves dissolving nitrobenzoic acid in an inert solvent (e.g., toluene), adding 2-4 mol% of the catalyst, and refluxing with excess alkanol (300-600 mol%).

- Water formed during esterification is removed via azeotropic distillation, enhancing yield and purity.

- This method achieves esterification efficiencies exceeding 99.5%, with minimal environmental impact due to catalyst recyclability and absence of spent acid waste.

Data Table 1: Esterification Conditions Comparison

| Method | Catalyst | Reaction Time | Yield (%) | Purity | Environmental Impact |

|---|---|---|---|---|---|

| Sulfuric Acid Catalysis | Sulfuric acid | 4-6 hours | 70-80 | Moderate | High waste acid production |

| Polyfluoroalkanesulfonic Acid | Polyfluoroalkanesulfonic acids | 2-4 hours | >99.5 | High | Recyclable catalyst, cleaner |

Alternative Esterification Techniques

Use of Dialkyl Sulfates or Diazoalkanes:

These methods involve alkylating agents like dialkyl sulfates or diazoalkanes in the presence of basic catalysts.- Challenges:

- Toxicity and safety concerns limit industrial application.

- Require high safety precautions due to the hazardous nature of alkylating agents.

- Challenges:

Industrial Process via Excess Alcohol and Autoclave Heating:

- Reacting nitrobenzoic acid with a large excess of methanol under pressure in autoclaves, followed by distillation, yields methyl 4-nitrobenzoate, which can be reduced to Benzocaine.

- Drawbacks:

- Complex multi-step process with moderate space-time yields.

- High reagent excess and energy consumption.

Reduction of the Nitro Ester to Amino Derivative

Hydrogenation Using Heterogeneous Catalysts

Methodology:

The nitrobenzoate ester is subjected to catalytic hydrogenation to convert the nitro group to an amino group, producing Benzocaine.- Catalysts such as palladium on carbon (Pd/C) are employed.

- The reaction is typically carried out under hydrogen atmosphere at mild conditions (room temperature to 50°C).

- The process can be performed in batch or continuous fixed-bed reactors, offering operational simplicity and scalability.

-

- High conversion efficiency (>99%)

- Environmentally friendly, as it avoids the use of toxic reducing agents.

Data Table 2: Hydrogenation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst | Pd/C (5%) | Recyclable, stable |

| Hydrogen pressure | 1-3 atm | Mild conditions |

| Reaction temperature | Room to 50°C | Mild, energy-efficient |

| Conversion yield | >99% | High selectivity |

Recycling and Purification

Catalyst Recovery:

Post-reaction, catalysts such as Pd/C are filtered and regenerated for reuse, reducing costs and waste.Product Purification:

The crude Benzocaine is purified via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to achieve high purity (>99.5%).

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Esterification efficiency | >99.5% with polyfluoroalkanesulfonic acid catalysts, significantly higher than traditional sulfuric acid methods |

| Environmental impact | Reduced waste, catalyst recyclability, no spent acid waste |

| Industrial viability | Continuous processes feasible with fixed-bed hydrogenation reactors |

| Catalyst recyclability | Catalysts like Pd/C and polyfluoroalkanesulfonic acids are reusable, supporting green chemistry principles |

科学研究应用

Ethyl 4-amino-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of compounds with potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of ethyl 4-amino-2-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through interactions with specific molecular targets, such as enzymes and receptors, depending on the context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Ethyl Benzoate Derivatives

Ethyl 4-amino-2-nitrobenzoate vs. Mthis compound (CAS 619-17-0)

- Structural Difference : Replacement of the ethyl ester with a methyl ester (-COOMe).

- Impact: Solubility: Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters due to increased hydrophobicity from the longer alkyl chain. Synthetic Utility: Methyl esters are often easier to hydrolyze under basic conditions, making them more reactive in esterification/transesterification reactions. Price: Methyl derivatives are typically cheaper due to simpler synthesis, but exact pricing data for Mthis compound is unavailable in the evidence .

This compound vs. Ethyl 4-nitrobenzoate

- Structural Difference: Absence of the amino group in Ethyl 4-nitrobenzoate.

- Reactivity: The amino group enables nucleophilic substitution or diazotization reactions, which are absent in Ethyl 4-nitrobenzoate. Applications: Ethyl 4-nitrobenzoate is primarily used as a precursor in dyes and polymers, whereas this compound may have pharmaceutical relevance due to its bifunctional substituents .

Complex Derivatives with Extended Aromatic Systems

Ethyl 2-[[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate (CAS 136285-67-1)

- Structural Features: Incorporates a cyano-substituted biphenyl moiety and a nitro group at C3 (instead of C2).

- Impact: Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, further polarizing the aromatic system compared to this compound.

Heterocyclic Analogues

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS 4815-37-6)

- Structural Features : Replaces the benzene ring with a thiophene ring and includes a phenyl substituent.

- Impact: Solubility: Thiophene rings enhance solubility in non-polar solvents compared to benzene derivatives. Bioactivity: Thiophene-based compounds are common in antimicrobial and anti-inflammatory agents, suggesting divergent biological applications compared to this compound .

Data Table: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents | Purity | Price (JPY) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 84228-46-6 | C₉H₁₀N₂O₄ | -NH₂ (C4), -NO₂ (C2), -COOEt | >95.0% | 26,500/5g | Pharmaceutical intermediates |

| Mthis compound | 619-17-0 | C₈H₈N₂O₄ | -NH₂ (C4), -NO₂ (C2), -COOMe | N/A | N/A | Organic synthesis |

| Ethyl 4-nitrobenzoate | 610-36-6 | C₉H₉NO₄ | -NO₂ (C4), -COOEt | N/A | N/A | Dyes, polymers |

| Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | 4815-37-6 | C₁₄H₁₅NO₂S | -NH₂ (C2), -Ph (C4), -COOEt | 97% | 7,100/1g | Antimicrobial agents |

生物活性

Ethyl 4-amino-2-nitrobenzoate, commonly known as Benzocaine, is an organic compound with significant biological activity, particularly in the fields of pharmacology and microbiology. This article delves into its mechanisms of action, biochemical pathways, applications in scientific research, and its role in microbial degradation.

This compound primarily functions as a local anesthetic . Its mechanism involves:

- Blocking Nerve Impulses : The compound inhibits the permeability of neuronal membranes to sodium ions, effectively blocking nerve impulses and resulting in local anesthesia.

- Biochemical Pathways : The synthesis of this compound involves two main pathways:

- Reduction of p-nitrobenzoic acid.

- Subsequent esterification to form this compound.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Local Anesthesia : It is widely used in medical applications for its anesthetic properties.

- Microbial Interaction : Certain bacterial strains can utilize this compound as a carbon source, indicating potential roles in biodegradation processes .

Applications in Scientific Research

This compound serves various purposes across multiple fields:

- Pharmaceutical Development : It is an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

- Microbial Studies : Research has shown that specific bacteria can degrade nitroaromatic compounds, including this compound, highlighting its relevance in bioremediation efforts .

Case Study: Microbial Degradation

A study involving Burkholderia cepacia and Ralstonia paucula demonstrated that these strains could grow on both 4-aminobenzoate and 4-nitrobenzoate. The degradation pathway did not directly involve 4-aminobenzoate as an intermediate but indicated that these bacteria might be relevant for bioremediation strategies in nitroaromatic polluted sites .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to structurally similar compounds. Below is a comparative table:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-aminobenzoate | Ethyl ester | Lacks the nitro group |

| Ethyl 2-nitrobenzoate | Ethyl ester | Lacks the amino group |

| Ethyl 4,2-diaminobenzoate | Ethyl ester | Contains an additional amino group |

| Methyl 5-amino-2-methoxy-4-nitrobenzoate | Methyl ester | Different amino positioning |

The presence of both amino and nitro groups allows this compound to participate in a wider range of chemical reactions compared to its analogs.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 4-amino-2-nitrobenzoate?

- Methodological Answer : Synthesis typically involves nitro-group reduction or esterification of benzoic acid derivatives. For example, starting with ethyl 4-chloro-2-nitrobenzoate, nucleophilic substitution with ammonia under basic conditions (e.g., NaOH in ethanol) can yield the amino derivative. Reaction optimization should focus on catalyst selection (e.g., palladium for reductions) and solvent polarity to control regioselectivity . Characterization via NMR (to confirm amino-group formation) and HPLC (to assess purity ≥98%) is critical .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer :

- NMR : The aromatic region will show distinct splitting patterns due to electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups. H NMR can identify the ethyl ester (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂).

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 224 for [M+H]⁺) and fragmentation patterns differentiate isomers .

Q. What role do nitro and amino groups play in the compound’s reactivity?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. Reduces basicity of the amino group.

- Amino Group : Participates in hydrogen bonding (affecting crystallization) and can undergo diazotization or acylation. Controlled reduction of the nitro group (e.g., H₂/Pd-C) yields diamino derivatives, while oxidation (e.g., KMnO₄) may form quinones .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS refines bond lengths/angles and identifies hydrogen-bonding networks. For example, discrepancies between computational (DFT) and experimental torsion angles may arise from intermolecular forces (e.g., NH₂⋯O hydrogen bonds), which SCXRD can resolve. Refinement protocols should include anisotropic displacement parameters and disorder modeling .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Step Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, replacing batch reactors with flow reactors improves yield in nitro-group reductions.

- Intermediate Trapping : Employ quenching agents (e.g., NaHSO₃) to stabilize reactive intermediates.

- Byproduct Analysis : LC-MS/MS identifies side products (e.g., over-reduced amines), guiding catalyst modifications (e.g., poisoned Pd/BaSO₄ for selective reductions) .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial enzymes). The nitro group’s electron affinity may enhance binding to hydrophobic pockets.

- QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity data (e.g., IC₅₀ values) to design potent analogs.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What analytical approaches resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in mobile phase) with ion chromatography to detect ionic impurities (e.g., residual NH₄⁺).

- Elemental Analysis Calibration : Account for hygroscopicity by drying samples under vacuum (24h, 40°C) before testing. Discrepancies >0.3% warrant GC-MS headspace analysis for volatile contaminants .

Q. Experimental Design & Data Analysis

Q. How to design experiments to study the compound’s hydrogen-bonding impact on crystallization?

- Methodological Answer :

- Co-Crystallization Trials : Screen with dicarboxylic acids (e.g., succinic acid) to form NH₂⋯O hydrogen bonds. Vary solvent polarity (DMF vs. ethanol) to assess packing efficiency.

- Thermal Analysis : DSC/TGA identifies polymorph transitions linked to H-bond stability.

- Graph Set Analysis : Use Etter’s rules to categorize H-bond motifs (e.g., R₂²(8) rings) and correlate with crystal morphology .

Q. What statistical methods analyze contradictory bioactivity data across assays?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to aggregate IC₅₀ data from cell-based vs. enzyme assays. Adjust for batch variability using ANOVA.

- ROC Curves : Evaluate assay sensitivity/specificity when testing antimicrobial activity. Contradictions may arise from efflux pump interference, requiring MIC/MBC ratio analysis .

Q. Derivative Design & Applications

Q. How to design this compound derivatives for enhanced photostability in material science?

- Methodological Answer :

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to stabilize excited states.

- Encapsulation : Formulate with UV-absorbing polymers (e.g., polyvinylpyrrolidone) and test accelerated weathering (QUV chambers).

- Computational Screening : TD-DFT predicts λmax shifts and degradation pathways under UV exposure .

属性

IUPAC Name |

ethyl 4-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMQIQZTFBDFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628574 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-46-6 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。